molecular formula C22H26N2O6S B3930362 butyl 4-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate

butyl 4-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No. B3930362
M. Wt: 446.5 g/mol
InChI Key: RFJWWBFQOYSKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate, commonly known as TMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMTB is a member of the thioamide family of compounds, which have been shown to exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of TMTB is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, TMTB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to cell death in cancer cells. TMTB has also been shown to inhibit the activity of RNA polymerase, an enzyme involved in the transcription of genetic information, leading to the inhibition of viral replication.
Biochemical and Physiological Effects
TMTB has been shown to have diverse biochemical and physiological effects. In cancer cells, TMTB has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of genes involved in cell survival. In viral infections, TMTB has been shown to inhibit viral replication by interfering with the transcription of viral genetic information. In herbicidal applications, TMTB has been shown to inhibit the growth of weeds by interfering with their metabolic processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using TMTB in lab experiments is its versatility. TMTB can be easily synthesized and can be used as a precursor for the synthesis of various metal complexes, which have potential applications in catalysis and electronic devices. However, one of the limitations of using TMTB in lab experiments is its toxicity. TMTB has been shown to be toxic to both cancer cells and normal cells, which can limit its potential applications in medicine.

Future Directions

There are many potential future directions for the study of TMTB. In medicine, TMTB could be further studied for its potential applications in the treatment of viral infections and as a potential alternative to traditional chemotherapy. In agriculture, TMTB could be further studied for its potential applications as a herbicide and as a potential alternative to traditional herbicides. In materials science, TMTB could be further studied for its potential applications in the synthesis of metal complexes with unique electronic and catalytic properties.
In conclusion, TMTB is a versatile and promising chemical compound that has potential applications in various fields. Its diverse biological activities make it an attractive candidate for further study and development. However, its toxicity must be carefully considered in any potential applications.

Scientific Research Applications

TMTB has been extensively studied for its potential applications in the fields of medicine, agriculture, and materials science. In medicine, TMTB has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In agriculture, TMTB has been shown to have herbicidal properties and can be used as a potential alternative to traditional herbicides. In materials science, TMTB has been used as a precursor for the synthesis of various metal complexes, which have potential applications in catalysis and electronic devices.

properties

IUPAC Name

butyl 4-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-5-6-11-30-21(26)14-7-9-16(10-8-14)23-22(31)24-20(25)15-12-17(27-2)19(29-4)18(13-15)28-3/h7-10,12-13H,5-6,11H2,1-4H3,(H2,23,24,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJWWBFQOYSKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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